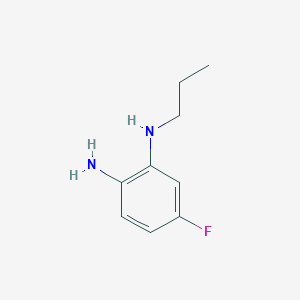
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves the use of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The molecular structure of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid consists of a pyrazole ring bound to a pyrrolidine ring via a carbonyl group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole derivatives, including this compound, can undergo various chemical reactions. These include [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation reactions .Applications De Recherche Scientifique
Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including structures akin to 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, serve as significant scaffolds in medicinal chemistry. These compounds are known for their wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methodologies and the biological implications of their varied structural modifications have been extensively reviewed, offering insights into their versatile applicability in scientific research, particularly in the development of new therapeutic agents (Cetin, 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine, a core component of this compound, is extensively utilized in drug discovery due to its saturation and sp3-hybridization, which allow for efficient pharmacophore space exploration. The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, known as "pseudorotation," significantly contributes to the stereochemistry of molecules. This review discusses bioactive molecules characterized by the pyrrolidine ring, highlighting its influence on target selectivity and the development of novel biologically active compounds (Li Petri et al., 2021).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Research into the inhibition effects of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae reveals that carboxylic acids, including pyrrolidine-3-carboxylic acid derivatives, can significantly impact microbial cell membranes and internal pH. This understanding is crucial for developing strategies to engineer more robust microbial strains for the bio-production of carboxylic acids, potentially paving the way for the sustainable production of similar compounds (Jarboe et al., 2013).
Mécanisme D'action
While the specific mechanism of action for 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Propriétés
IUPAC Name |
1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-7-5-9(13(2)12-7)10(15)14-4-3-8(6-14)11(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGSKCIJYQMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)
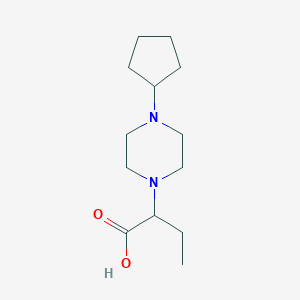
![{1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1467208.png)
![N-{thieno[3,2-c]pyridin-4-yl}pyrrolidin-3-amine](/img/structure/B1467209.png)
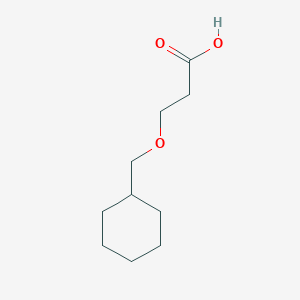
![(3-Methylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467212.png)
![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467214.png)
![4-(chloromethyl)-1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467215.png)
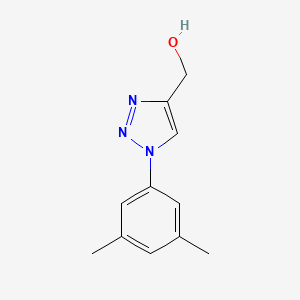
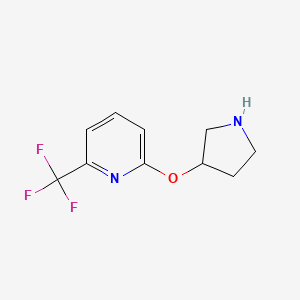
![2-Ethoxy-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467218.png)
![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanol](/img/structure/B1467220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1467222.png)
